2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a structurally complex acetamide derivative featuring an indole core substituted at the 1-position with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group and an N-linked 4-(trifluoromethoxy)phenyl moiety. The indole scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity in kinase inhibition, serotonin receptor modulation, and tubulin binding . The pyrrolidin-1-yl group may enhance solubility and influence receptor binding through secondary interactions, while the trifluoromethoxy substituent improves metabolic stability and lipophilicity, critical for pharmacokinetic optimization .
Properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O4/c24-23(25,26)33-16-9-7-15(8-10-16)27-22(32)21(31)18-13-29(19-6-2-1-5-17(18)19)14-20(30)28-11-3-4-12-28/h1-2,5-10,13H,3-4,11-12,14H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTADGZPZTNEDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Indole Intermediate: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the indole intermediate.
Attachment of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Final Acetylation Step: The final step involves the acetylation of the compound to introduce the acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anti-Cancer Activity
Research indicates that compounds with indole and pyrrolidine moieties can exhibit significant anti-cancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:
-
Mechanism of Action :
- It may induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell death.
- The presence of the indole structure is known to interact with various cellular receptors that regulate cell growth and apoptosis.
-
Case Studies :
- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .
- Another investigation highlighted its effectiveness against specific cancer types, such as breast and lung cancer, showcasing a dose-dependent response .
Anti-Viral Properties
The compound's structural features also suggest potential applications in combating viral infections:
-
Mechanism of Action :
- It targets viral proteins essential for replication, thereby disrupting the viral life cycle.
- The compound's ability to inhibit specific enzymes involved in viral replication has been documented, making it a candidate for further development as an antiviral agent.
- Research Findings :
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The target compound shares the N-aryl acetamide motif with D-24851 and the pyrimidoindole derivative, but its pyrrolidin-1-yl group distinguishes it from these analogues.
- The trifluoromethoxy group in the target compound and the pyrimidoindole derivative () suggests a shared strategy to enhance metabolic stability compared to non-halogenated analogues like D-24851 .
- The dihydroindolone derivative () lacks the indole substitution pattern and pyrrolidine moiety, correlating with its lack of cytotoxicity.
Key Observations :
- The target compound’s predicted LogP (~3.2) aligns with analogues like D-24851, suggesting moderate membrane permeability.
Biological Activity
The compound 2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide, often referred to as P121-0866, is a synthetic derivative with potential therapeutic applications. Its complex structure suggests a variety of biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, supported by relevant data, case studies, and research findings.
The molecular formula of P121-0866 is with a molecular weight of 368.44 g/mol. The compound features multiple functional groups that contribute to its biological properties, including a pyrrolidine moiety, an indole ring, and a trifluoromethoxy phenyl group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to P121-0866. For instance, derivatives containing indole and pyrrolidine structures have shown promising results against various bacterial strains. A study demonstrated that compounds with similar frameworks exhibited moderate activity against Escherichia coli and Klebsiella pneumoniae .
| Compound | Target Bacteria | Activity |
|---|---|---|
| P121-0866 | E. coli | Moderate |
| P121-0866 | K. pneumoniae | Moderate |
Anticancer Activity
The indole structure is well-known for its anticancer properties. Research indicates that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth . The specific activity of P121-0866 has not been extensively documented in cancer models; however, its structural components suggest potential efficacy in targeting cancer pathways.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of similar compounds revealed that those with indole and pyrrolidine functionalities showed significant inhibition against gram-positive and gram-negative bacteria. The study utilized broth microdilution techniques to assess minimum inhibitory concentrations (MICs) .
- Anticancer Screening : In vitro assays conducted on similar indole derivatives indicated their ability to inhibit cell proliferation in various cancer cell lines. These studies suggest that modifications to the indole structure could enhance activity against specific cancer types .
The proposed mechanism of action for compounds like P121-0866 involves the inhibition of key enzymes or pathways essential for microbial survival and cancer cell proliferation. The trifluoromethoxy group may enhance lipophilicity, improving membrane permeability and facilitating cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
